molecular formula C8H16N2 B3328320 2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 444664-95-3

2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B3328320
CAS No.: 444664-95-3
M. Wt: 140.23 g/mol
InChI Key: FUMTXFNRSOTREL-UHFFFAOYSA-N
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Description

2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane is a starting material for the synthesis of chiral diazabicyclic ligands, applicable in the preparation of dicopper (II) complexes . It is also a precursor in the preparation of diazabicyclo [2.2.1]heptane derivatives as catalysts, which are applicable in the asymmetric catalysis reactions .


Synthesis Analysis

The synthesis of this compound involves organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones . This process yields products in high yield and enantiomeric ratio (er). Further modification delivers products possessing natural product (NP) scaffolds including diazabicyclo[2.2.1]heptane .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 26 atoms; 16 Hydrogen atoms, 8 Carbon atoms, and 2 Nitrogen atoms . It also contains 27 bonds; 11 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic) and 2 Pyrrolidines .

Scientific Research Applications

2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane is a compound belonging to the family of norbornanes and bicyclo[2.2.1]heptanes, which have garnered attention in drug research due to their unique molecular shapes and potential for studying structure-activity relationships. The interest in these compounds has increased since they provide a voluminous, bicyclic carbon skeleton that offers a sterically fixed position for their substituents, making them suitable test molecules for various pharmacological studies (Buchbauer & Pauzenberger, 1991).

Advances in Catalytic Oxidation and Synthesis

Research on catalytic oxidation, such as the oxidation of cyclohexene, has led to the development of methodologies that can selectively afford targeted products with different oxidation states. This controllable and selective catalytic oxidation process is synthetically valuable, providing insights into the synthesis of various industrially and academically relevant compounds, including those structurally related to this compound (Cao et al., 2018).

Exploration of Norcantharidin Analogues

The exploration of norcantharidin analogues, including compounds with the bicyclo[2.2.1]heptane structure, has shown significant potential in anticancer activities. These studies aim to modify the structure to enhance activity and reduce toxicity, illustrating the pharmaceutical relevance of this chemical framework (Deng & Tang, 2011).

Aromatization and Synthesis Techniques

Research into the aromatization of heptanes and cycloheptane over platinum-alumina catalysts has provided valuable insights into the mechanisms of aromatization. This research has implications for understanding the chemical behavior of bicyclo[2.2.1]heptane derivatives and their potential applications in synthesizing aromatic compounds (Pines & Nogueira, 1981).

Mechanism of Action

Target of Action

The primary targets of 2-Isopropyl-2,5-diazabicyclo[22Diazabicyclo[221]heptane structures are core components of biologically active products .

Mode of Action

The specific mode of action of 2-Isopropyl-2,5-diazabicyclo[22It’s known that these compounds can be synthesized via an epimerization–lactamization cascade of functionalized (2s,4r)-4-aminoproline methyl esters . This process involves 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .

Biochemical Pathways

The specific biochemical pathways affected by 2-Isopropyl-2,5-diazabicyclo[22The diazabicyclo[221]heptane structures are known to be part of biologically active products .

Result of Action

The molecular and cellular effects of 2-Isopropyl-2,5-diazabicyclo[22Compounds with similar structures have been found to be part of biologically active products .

Action Environment

Key factors identified for the cascade reaction of this compound include the electron-withdrawal N-protective group in the substrates and a strong base as the promoter . These factors suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as pH and the presence of other chemical groups.

Properties

IUPAC Name

2-propan-2-yl-2,5-diazabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-6(2)10-5-7-3-8(10)4-9-7/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMTXFNRSOTREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2CC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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